5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHVBZJJHJQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthesis Approaches
Core Structure Assembly
The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions. Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a common intermediate, synthesized from commercially available precursors through a four-step sequence. The morpholine group at position C(7) is retained throughout subsequent modifications due to its role in forming hydrogen bonds with kinase active sites.
Chlorine Substitution with Difluoromethylbenzimidazole
Introduction of the difluoromethyl group at position C(5) involves nucleophilic aromatic substitution. Ethyl 5-chloro intermediates react with 2-(difluoromethyl)-1H-benzimidazole under basic conditions (K₂CO₃, tetraethylammonium chloride) to yield ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]pyrazolo[1,5-a]pyrimidine-2-carboxylate with 89% efficiency. This step is critical for ensuring regioselectivity and minimizing byproducts.
Ester Hydrolysis to Carboxylic Acid
The terminal step converts the ethyl ester to the carboxylic acid via alkaline hydrolysis. Lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 50°C for 12 hours achieves near-quantitative conversion (98% yield). This method outperforms traditional NaOH-mediated hydrolysis, which risks decarboxylation under prolonged heating.
Table 1: Hydrolysis Conditions for Ester-to-Acid Conversion
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH | THF/H₂O | 50 | 12 | 98 |
| NaOH | EtOH/H₂O | 80 | 24 | 72 |
Modern Catalytic Methods
Reductive Amination for Amine Subunit Diversification
Solid-Phase and Combinatorial Strategies
Resin-Bound Intermediate Synthesis
Solid-phase synthesis remains underexplored for this compound but shows promise for high-throughput production. Immobilizing the pyrazolo[1,5-a]pyrimidine core on Wang resin via ester linkages allows sequential functionalization of C(5) and C(2) positions. Cleavage with trifluoroacetic acid (TFA) liberates the carboxylic acid with >90% purity.
Analytical and Purification Techniques
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity for the final product. Key impurities include unhydrolyzed ester (retention time 12.3 min) and dechlorinated byproducts (retention time 8.7 min).
Spectroscopic Validation
¹⁹F NMR (470 MHz, DMSO-d₆) exhibits a characteristic doublet at δ -110.2 ppm (J = 54 Hz) for the difluoromethyl group, while ¹H NMR confirms the absence of ethyl ester protons post-hydrolysis.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid exhibits a range of biological activities that make it a valuable candidate for further research:
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo models. Its mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to assess its efficacy, revealing promising results comparable to standard antibiotics .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Its selectivity suggests potential for use as an anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The derivatives were tested against several cancer cell lines, showing IC50 values indicating strong anticancer activity. The study concluded that structural modifications could enhance potency while maintaining selectivity .
Case Study 2: Antimicrobial Evaluation
In another investigation focused on antimicrobial properties, researchers synthesized a series of pyrazolo derivatives and evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the difluoromethyl group exhibited enhanced antibacterial activity, making them suitable candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in various cellular processes such as cell proliferation and migration. By inhibiting PI3Kδ, this compound can modulate immune responses and has potential therapeutic applications in treating inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
- 7-Difluoromethylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate
- Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-A]pyrimidine-2-carboxylate
Uniqueness
What sets 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of the difluoromethyl group. This unique structure enhances its biological activity, metabolic stability, and binding affinity to receptors, making it a valuable compound in drug discovery and development .
Biological Activity
5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- CAS Number : 1694312-73-6
- Molecular Formula : C₈H₅F₂N₃O₂
- Molecular Weight : 213.14 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as an inhibitor of tropomyosin receptor kinases (Trk), which are critical in cancer and neurodegenerative diseases.
The compound exhibits potent inhibitory activity against Trk receptors, with some derivatives showing IC50 values less than 5 nM. This suggests a strong potential for therapeutic applications in oncology and neurobiology, where Trk signaling plays a pivotal role in cell survival and proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance:
- Study on Trk Inhibition : A study reported that the compound exhibited significant inhibitory effects on Trk receptors, which are implicated in various cancers. The structure-based design led to several derivatives with enhanced potency against cancer cell lines .
- In vitro Studies : In vitro assays demonstrated that compounds derived from this scaffold could effectively inhibit cancer cell growth. The most potent derivatives showed IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) .
Anti-inflammatory Activity
Another area of research involves the anti-inflammatory properties of related pyrazolo[1,5-a]pyrimidine compounds:
- COX-2 Inhibition : Some derivatives have shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 values for COX-2 inhibition were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
| Compound | Substituent | IC50 (nM) | Activity |
|---|---|---|---|
| 8a | -CF₂H | < 5 | Trk Inhibitor |
| 9b | -Cl | < 10 | Trk Inhibitor |
| 10 | -OCH₃ | < 15 | COX-2 Inhibitor |
This table summarizes key findings from various studies that correlate specific substituents with enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
- Methodology : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of 5-aminopyrazole derivatives with β-enaminones or enol ethers. For the 2-carboxylic acid moiety, hydrolysis of methyl or ethyl esters (e.g., using NaOH in aqueous ethanol) is a standard step. Substituents like difluoromethyl groups can be introduced via electrophilic fluorination or by using fluorinated precursors during cyclization .
- Example : In analogous compounds, methyl esters (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) are hydrolyzed to carboxylic acids under basic conditions, followed by functionalization at the 5-position using fluoromethylation reagents .
Q. How is structural characterization of this compound performed in academic research?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. The difluoromethyl group shows characteristic splitting patterns (e.g., H NMR: δ ~6.0 ppm as a triplet; F NMR: δ ~-100 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for understanding bioactivity .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 258.04 for CHFNO) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable routes. Reaction path search algorithms, combined with machine learning, narrow experimental conditions (e.g., solvent, temperature) to reduce trial-and-error approaches. For example, ICReDD’s workflow integrates computational screening of fluorination reagents to maximize yield and regioselectivity .
- Case Study : A study on pyrazolo[1,5-a]pyrimidine derivatives used DFT to optimize Pd-catalyzed cross-coupling steps, achieving >80% yield .
Q. What strategies address contradictory bioactivity data across studies?
- Methodology :
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch variability in biological reagents.
- Meta-Analysis : Compare IC values across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers linked to assay conditions .
Q. How is regioselectivity controlled during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Methodology :
- Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid at C2) direct electrophilic substitution to C5 or C7 positions.
- Catalytic Systems : Pd-mediated cross-coupling at C7 is favored in trifluoromethyl-substituted derivatives, as shown in analogous compounds .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific sites during fluoromethylation .
Q. What in vitro assays are used to evaluate its potential as a kinase inhibitor?
- Methodology :
- Kinase Profiling : Use recombinant kinases (e.g., KDR, HMG-CoA reductase) in fluorescence-based assays (ADP-Glo™).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP pockets, guiding SAR studies. For example, pyrazolo[1,5-a]pyrimidines with hydrophobic C5 substituents show enhanced affinity for kinase targets .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility and stability profiles?
- Methodology :
- Solvent Screening : Test co-solvents (e.g., DMSO:PEG 400) to improve aqueous solubility. For instance, 5-(difluoromethyl)pyrazine-2-carboxylic acid derivatives show improved solubility at pH 7.4 with 10% DMSO .
- Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks). Acidic or basic conditions may hydrolyze the difluoromethyl group, requiring buffered formulations .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
